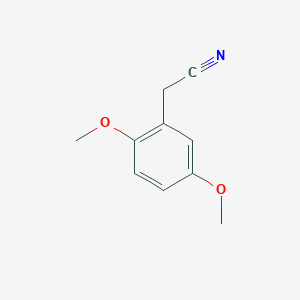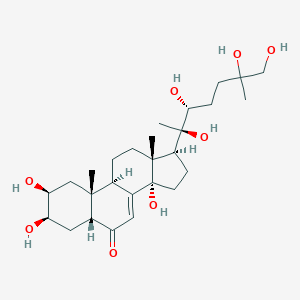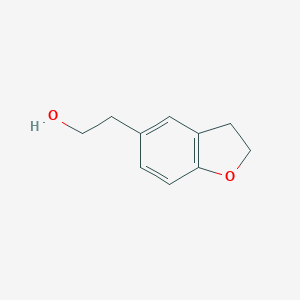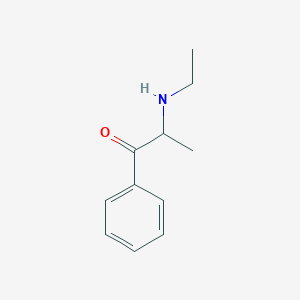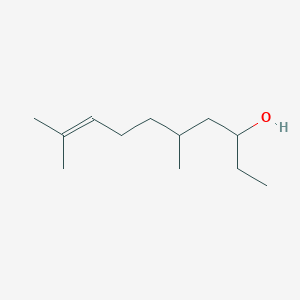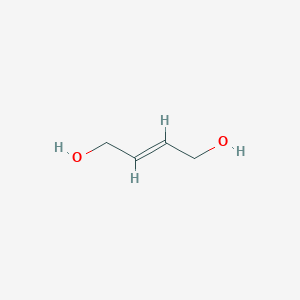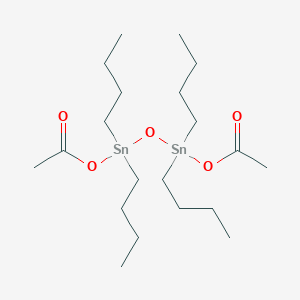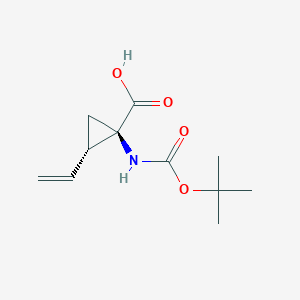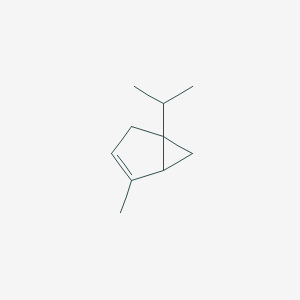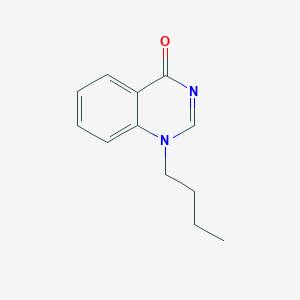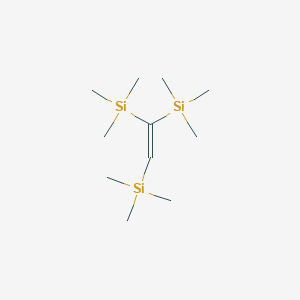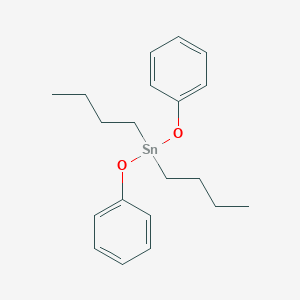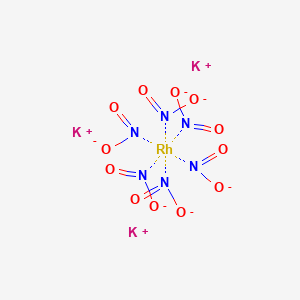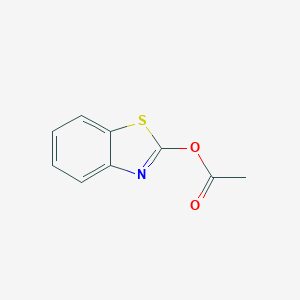
1,3-Benzothiazol-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzothiazol-2-yl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzothiazole family, which is known for its diverse biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1,3-Benzothiazol-2-yl acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1,3-Benzothiazol-2-yl acetate have been studied in various animal models and cell cultures. In one study, this compound was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In another study, it was shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Benzothiazol-2-yl acetate in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easier to handle and administer in experiments. However, one limitation of this compound is its low stability, which can lead to degradation over time. Additionally, the synthesis of this compound can be challenging, and the yield can be low if the reaction conditions are not optimized.
Direcciones Futuras
There are several future directions for research on 1,3-Benzothiazol-2-yl acetate. One area of interest is the development of novel drugs based on this compound for the treatment of various diseases. Another area of research is the optimization of the synthesis method to improve the yield and stability of this compound. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, 1,3-Benzothiazol-2-yl acetate is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Métodos De Síntesis
The synthesis of 1,3-Benzothiazol-2-yl acetate can be achieved through various methods, including the reaction of 2-aminobenzenethiol with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-aminobenzenethiol with acetyl chloride in the presence of a base such as pyridine. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, concentration, and reaction time.
Aplicaciones Científicas De Investigación
1,3-Benzothiazol-2-yl acetate has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, this compound has shown promising results in the development of novel drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antifungal, antibacterial, and anti-inflammatory properties.
Propiedades
Número CAS |
15456-95-8 |
|---|---|
Nombre del producto |
1,3-Benzothiazol-2-yl acetate |
Fórmula molecular |
C9H7NO2S |
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
1,3-benzothiazol-2-yl acetate |
InChI |
InChI=1S/C9H7NO2S/c1-6(11)12-9-10-7-4-2-3-5-8(7)13-9/h2-5H,1H3 |
Clave InChI |
GLFGFXDDVYKLKP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=NC2=CC=CC=C2S1 |
SMILES canónico |
CC(=O)OC1=NC2=CC=CC=C2S1 |
Sinónimos |
2-Benzothiazolol,acetate(ester)(8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
